2-O-methyl-D-ribose
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Overview
Description
2-O-methyl-D-ribose is a modified sugar molecule where a methyl group is attached to the second carbon of the ribose sugar. This modification is commonly found in various biological molecules, particularly in ribosomal RNA (rRNA), where it plays a crucial role in the stability and function of RNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-methyl-D-ribose typically involves the methylation of D-ribose. One common method includes the use of sodium methoxide in methanol, followed by treatment with aqueous sodium hydroxide . This process ensures the selective methylation at the 2’ position of the ribose molecule.
Industrial Production Methods: Industrial production of this compound may involve similar chemical routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and controlled environments is essential to maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions: 2-O-methyl-D-ribose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of the ribose can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ribonic acid, while reduction can produce ribitol.
Scientific Research Applications
2-O-methyl-D-ribose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various nucleotides and nucleosides.
Biology: It plays a role in the modification of RNA molecules, influencing their stability and function.
Industry: It is used in the production of pharmaceuticals and as a research tool in the study of RNA biology.
Mechanism of Action
The mechanism by which 2-O-methyl-D-ribose exerts its effects involves the stabilization of RNA molecules. The methylation at the 2’ position of the ribose sugar alters the sugar’s conformation, promoting the C3’-endo conformation, which is more stable . This modification can affect the secondary structure of RNA, influencing its interactions with other molecules and its overall function .
Comparison with Similar Compounds
2-O-methyl-D-glucose: Another methylated sugar with similar properties but different biological roles.
2-O-methyl-D-mannose: Similar in structure but with distinct functional implications in biological systems.
Uniqueness: 2-O-methyl-D-ribose is unique due to its specific role in RNA modification. Unlike other methylated sugars, it is predominantly found in RNA molecules and plays a critical role in their stability and function .
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3 |
InChI Key |
ALNDFFUAQIVVPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=O)C(C(CO)O)O |
Origin of Product |
United States |
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